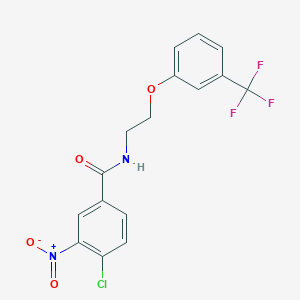
4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a pyrazole and pyrimidine ring structure . Pyrazole and pyrimidine are both heterocyclic aromatic organic compounds, which are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis information for this compound is not available, related compounds such as hydrazine-coupled pyrazoles have been synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Physical and Chemical Properties Analysis
Without specific information on the compound, it’s difficult to provide an analysis of its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
Research on compounds containing the sulfonamido moiety, akin to 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide, has shown potential in the synthesis of new heterocyclic compounds with significant antibacterial activities. These compounds, through various chemical reactions, have yielded pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives, many of which exhibit high antibacterial properties (Azab, Youssef, & El-Bordany, 2013).
Advances in Sulfonamide Hybrids
Sulfonamides, including structures similar to this compound, form a crucial class of drugs. They have been integrated into various pharmacological agents due to their wide range of biological activities, such as antibacterial, antitumor, and anti-inflammatory effects. Recent advances have focused on designing and developing sulfonamide hybrids to enhance their efficacy and application range in therapeutic areas (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Anticancer and Anti-inflammatory Agents
The synthesis of novel pyrazolopyrimidine derivatives, including structures related to this compound, has been explored for their potential as anticancer and anti-inflammatory agents. These compounds have shown promising results in inhibiting 5-lipoxygenase and exhibiting cytotoxicity against various cancer cell lines, underscoring their potential in cancer treatment (Rahmouni et al., 2016).
Antimicrobial and Insecticidal Applications
Compounds with sulfonamido groups have demonstrated significant antimicrobial activities. Novel pyrazolopyrimidines, bearing sulfonamide moieties, have been synthesized and tested against a range of bacteria and fungi, showing activities that exceed those of reference drugs. Some derivatives have also shown effective insecticidal properties against pests like the cotton leafworm, indicating their potential utility in agricultural applications (Soliman et al., 2020).
Development of Heterocyclic Sulfonamides
The efficient and selective synthesis of heterocyclic sulfonamides, sulfonyl fluorides, and sulfonyl chlorides has been facilitated by utilizing sulfur-functionalized reagents. This approach has significantly advanced the development of pyrazole-4-sulfonamides and other heterocyclic sulfonamides, proving crucial in medicinal chemistry for synthesizing compounds with potential pharmacological applications (Tucker, Chenard, & Young, 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
The compound, also known as N,N-dimethyl-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-sulfonamide, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
The compound interacts with its targets in a way that it displays superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of this compound .
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei
Result of Action
The compound has shown to have potent antileishmanial and antimalarial activities . It displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O2S/c1-17(2)23(21,22)19-8-6-18(7-9-19)12-10-13(15-11-14-12)20-5-3-4-16-20/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCGDOODVXSPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
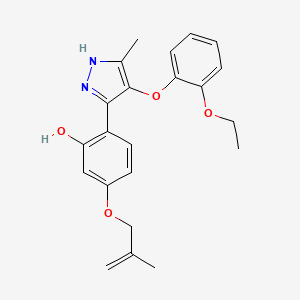


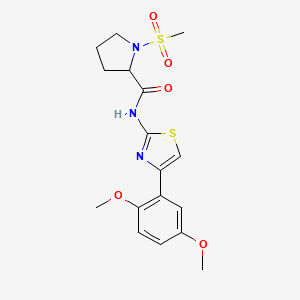
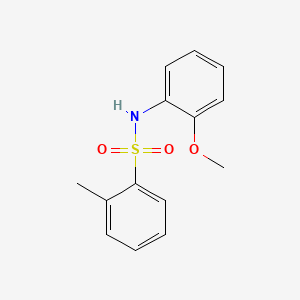
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2889509.png)
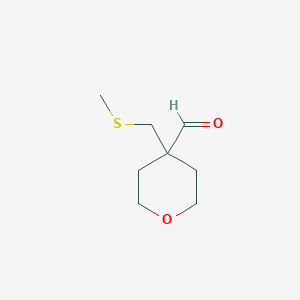
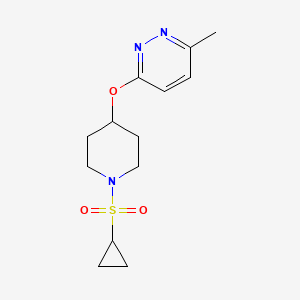
![{[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2889515.png)
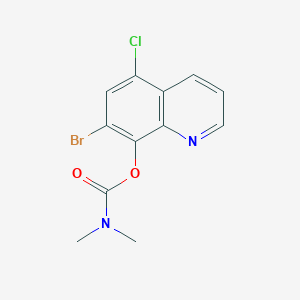
![2-(1,3-dimethyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(2-ethoxybenzyl)acetamide](/img/structure/B2889517.png)
![7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2889518.png)
![(2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2889520.png)
